

(Z)-11-Hexadecenoic acid natural sources and occurrence

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Compound of Interest

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An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of **(Z)-11-Hexadecenoic Acid**

Introduction

(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a structural isomer of the more commonly known palmitoleic acid ((9Z)-hexadec-9-enoic acid). While palmitoleic acid is a well-documented lipokine with roles in metabolic regulation, **(Z)-11-Hexadecenoic acid**, also referred to as palmitvaccenic acid, has distinct and significant occurrences in nature, notably as a key intermediate in insect pheromone biosynthesis and within specific microorganisms.^{[1][2][3]} This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for **(Z)-11-Hexadecenoic acid** and its more common isomer, palmitoleic acid, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Occurrence

(Z)-11-Hexadecenoic acid and its isomers are found across the plant, animal, and microbial kingdoms. The concentration of these fatty acids can vary significantly depending on the species and the specific tissue or oil.

Plant Kingdom

Certain plant-derived oils are exceptionally rich sources of palmitoleic acid ((9Z)-isomer). Macadamia nut oil and sea buckthorn berry pulp oil are the most notable.[4]

- **Macadamia Oil** (*Macadamia integrifolia*): This oil is a prominent source, containing high levels of monounsaturated fats.[5] The palmitoleic acid content can range from 17% to as high as 36% in some varieties.[6][7][8][9]
- **Sea Buckthorn Oil** (*Hippophae rhamnoides*): The pulp of sea buckthorn berries yields an oil with a remarkable concentration of palmitoleic acid, reported to be between 19-29% and even as high as 32-42%.[4][7][10] The oil from the seeds, however, has a different fatty acid profile and contains significantly less palmitoleic acid.[11]
- **Other Plant Sources**: Other plant oils such as avocado oil and milkweed oil also contain relatively high percentages of palmitoleic acid.[4] The (Z)-11 isomer has been specifically identified in the seed oil of *Gevuina avellana* and *Gleditsia triacanthos*.[12]

Animal Kingdom

In animals, palmitoleic acid is a common constituent of adipose tissue and is present in various fats and marine oils.[7]

- **Human Tissues**: It is a component of the glycerides in human adipose tissue and is found in all tissues, with higher concentrations generally observed in the liver.[7][13] An isomer, sapienic acid (16:1Δ6Z), is the most abundant fatty acid in human skin sebum and exhibits antimicrobial properties.[14]
- **Marine Oils**: Sardine oil is a particularly rich marine source, containing approximately 15% palmitoleic acid.[7]
- **Animal Fats**: The (Z)-11 isomer (palmitvaccenic acid) is found in the milk fat of ewes, with concentrations increasing when their diet is supplemented with certain oils.[15]

Microorganisms

A diverse range of microorganisms synthesize hexadecenoic acids.

- **Fungi and Yeasts**: The arbuscular mycorrhiza fungus *Rhizophagus irregularis* notably accumulates the (Z)-11 isomer, palmitvaccenic acid.[3] Some yeasts, like *Saccharomyces*

cerevisiae and Kluyveromyces polysporine, can accumulate high relative amounts of palmitoleic acid.[4][16] The fungus Trichoderma sp. AM076 can convert palmitoleic acid into 9,12-cis-hexadecadienoic acid.[17]

- Bacteria: The (Z)-11 isomer has been identified in the lipids of Cytophaga hutchinsonii.[18] Palmitoleic acid has been shown to have antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[14][19]
- Microalgae: The diatom Phaeodactylum tricornutum is an excellent source of palmitoleic acid.[4]

Insects

(Z)-11-Hexadecenoic acid is a crucial precursor in the biosynthesis of sex pheromones in many moth species, such as the turnip moth, Agrotis segetum.[20][21] It serves as a key intermediate that is subsequently modified to produce the final pheromone components.[2]

Data Presentation: Quantitative Occurrence

The following tables summarize the concentration of hexadecenoic acid isomers in various natural sources.

Table 1: Palmitoleic Acid ((9Z)-Hexadecenoic Acid) Content in Plant Oils

Natural Source	Plant Part	Palmitoleic Acid Content (%)	References
Sea Buckthorn (Hippophae rhamnoides)	Pulp/Berry	19 - 42	[4][7][10][11][22]
Macadamia Nut (Macadamia integrifolia)	Nut	17 - 36	[5][6][7][8][9]
Avocado Oil	Fruit	Relatively High	[4]
Milkweed Oil	Seed	Relatively High	[4]

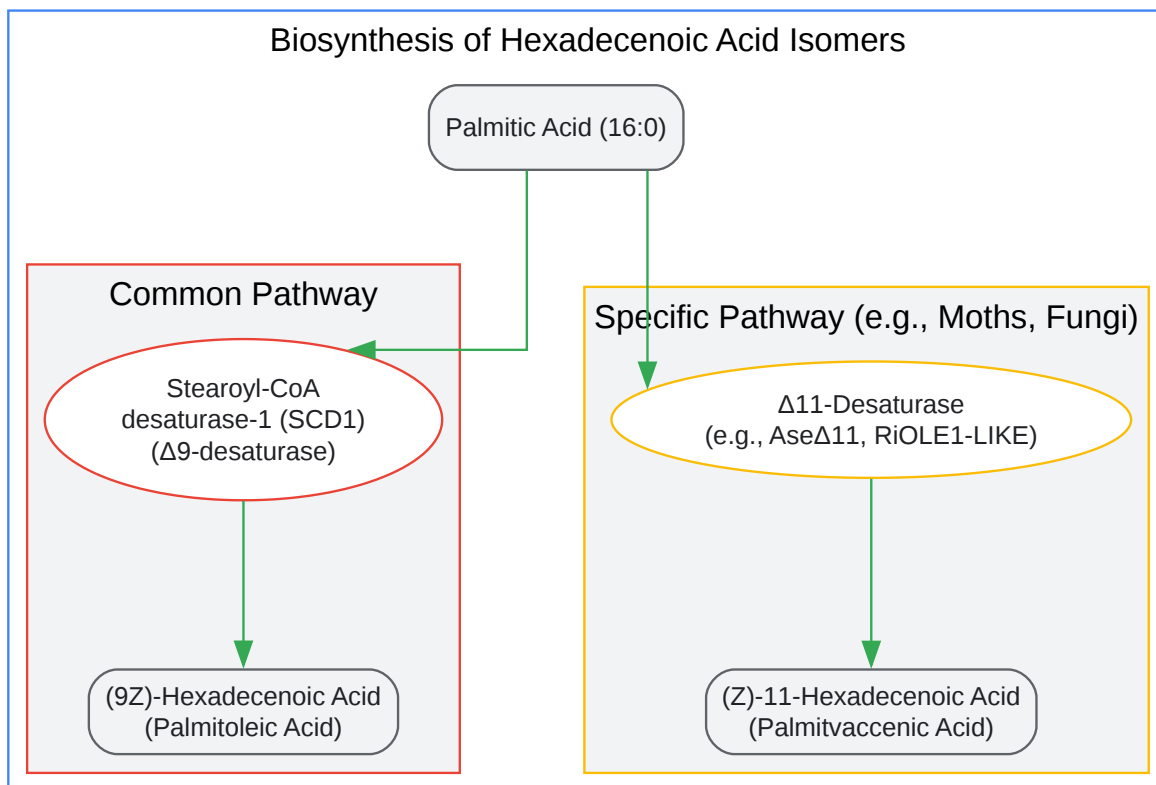
Table 2: Hexadecenoic Acid Content in Animal and Marine Sources

Natural Source	Tissue/Product	Fatty Acid Isomer	Content (%)	References
Sardine Oil	Whole Body	Palmitoleic Acid (9Z)	~15	[7]
Human Sebum	Skin Secretion	Sapienic Acid (6Z)	Most Predominant Monoene	[14]
Ewe Milk Fat	Milk	Palmitvaccenic Acid (11Z)	Present	[15]

Biosynthesis

The synthesis of hexadecenoic acid isomers involves the desaturation of palmitic acid (16:0). The position of the double bond is determined by the specific desaturase enzyme involved.

- **Palmitoleic Acid ((9Z)-isomer):** This common isomer is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the $\Delta 9$ position.[7] This is the primary pathway in vertebrates and many other organisms.
- **(Z)-11-Hexadecenoic Acid:** This isomer is synthesized via a $\Delta 11$ -desaturase. In moths, a specific $\Delta 11$ fatty-acyl desaturase acts on palmitic acid to produce (Z)-11-hexadecenoic acyl precursor for pheromone synthesis.[20][21] Similarly, in the fungus *Rhizophagus irregularis*, an OLE1-like desaturase is responsible for synthesizing the $\Delta 11$ cis isomer.[3]



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Biosynthesis of C16:1 Isomers.

Experimental Protocols

Accurate quantification of **(Z)-11-Hexadecenoic acid** requires robust analytical methods. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry are the primary techniques.[23]

Protocol 1: Lipid Extraction and GC-MS Analysis

This protocol is suitable for analyzing fatty acids in biological matrices like oils, tissues, or microbial biomass. It involves lipid extraction, transesterification to fatty acid methyl esters (FAMES), and GC-MS analysis.[23]

1. Lipid Extraction (Folch Method):

- Homogenize the sample (e.g., 100 mg tissue) in a chloroform:methanol (2:1, v/v) solution.
- Vortex thoroughly and allow phases to separate.
- Collect the lower organic phase containing the lipids.
- Wash the organic phase with a 0.9% NaCl solution.
- Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Transesterification to FAMES (Acid-catalyzed):

- Add 2 mL of 1.25 M methanolic HCl or BF_3 /methanol to the dried lipid extract.
- Heat the mixture in a sealed vial at 85-100°C for 1-2 hours.
- After cooling, add 1 mL of hexane and 1 mL of water.
- Vortex and centrifuge. The upper hexane layer containing the FAMES is collected for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrument: Agilent 6890N GC with 5973 Mass Selective Detector or equivalent.[\[23\]](#)
- Column: Fused silica capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).[\[23\]](#)
- Injector: Splitless mode at 280°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[23\]](#)
- Oven Program: Initial temperature of 80°C (hold 2 min), ramp to 280°C at 20°C/min, and hold for 10 min.[\[23\]](#)
- Ionization Mode: Electron Impact (EI) at 70 eV.[\[23\]](#)
- Identification: FAMES are identified by comparing their retention times and mass spectra with those of authentic standards. The double bond position in monounsaturated FAMES can be

confirmed by preparing dimethyl disulfide (DMS) adducts.[\[20\]](#)

Protocol 2: UPLC-MS/MS Analysis from Plasma

This protocol is optimized for the sensitive quantification of fatty acids in plasma and is particularly useful in clinical and metabolic research.[\[24\]](#)

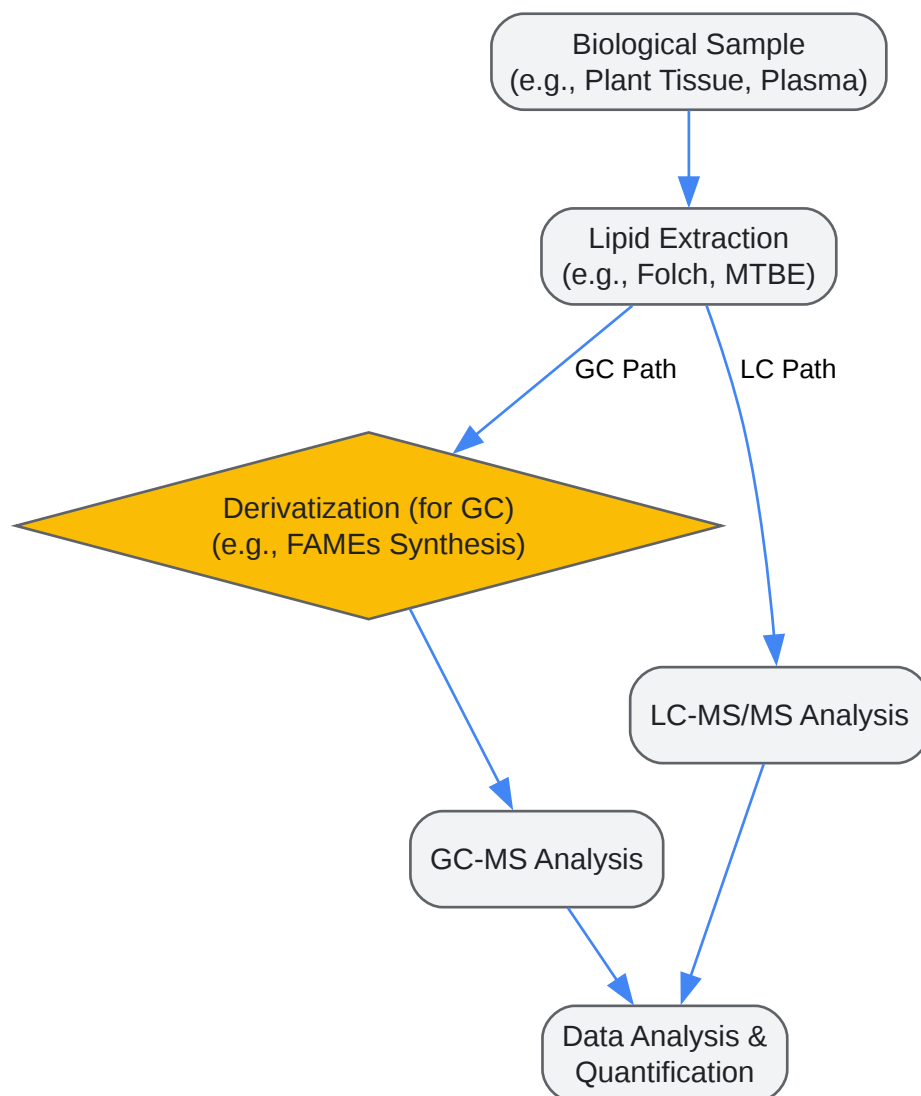
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

- To 100 μL of plasma, add an internal standard (e.g., 10 μL of Palmitoleic Acid-d14 solution, 1 $\mu\text{g/mL}$).[\[24\]](#)
- Add 400 μL of a cold (-20°C) mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).[\[24\]](#)
- Vortex for 1 minute, then add 100 μL of water and vortex again for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C .[\[24\]](#)
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.[\[24\]](#)
- Reconstitute the residue in 100 μL of the mobile phase (e.g., Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).[\[24\]](#)

2. UPLC-MS/MS Analysis:

- Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.[\[24\]](#)
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[\[24\]](#)
- Ionization Mode: Negative Electrospray Ionization (ESI-).[\[24\]](#)
- Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

- Example MRM Transition for Palmitoleic Acid: Precursor ion (m/z) 253.2 -> Product ion (m/z) 253.2.[24]



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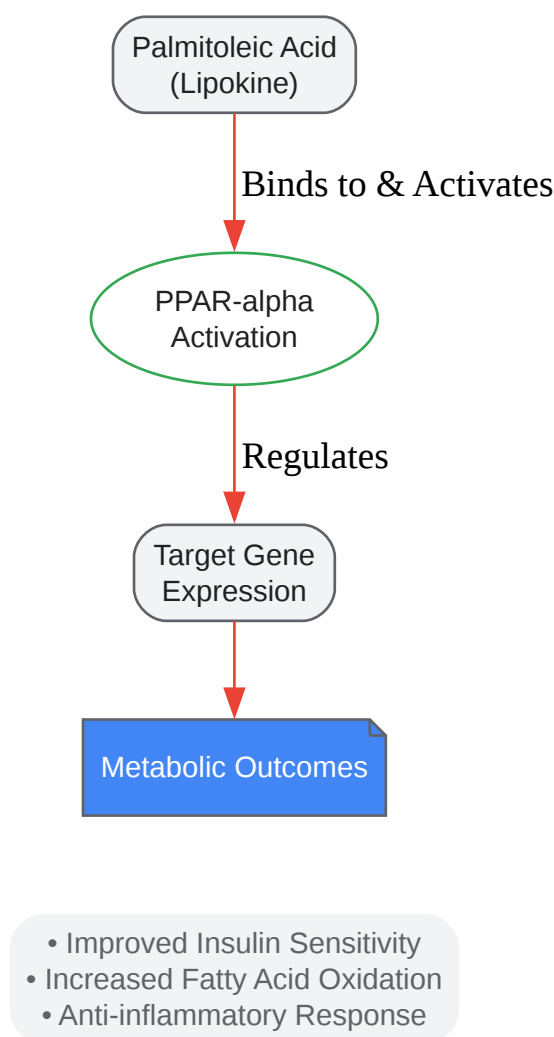
General Experimental Workflow.

Signaling Pathways and Biological Relevance

Palmitoleic acid is recognized as a lipokine—a lipid hormone—that influences systemic metabolic processes.[4][25]

- Metabolic Regulation: It has been shown to improve insulin sensitivity in liver and skeletal muscle and may protect against insulin resistance.[7][13]

- Anti-inflammatory Effects: Animal and cell culture studies indicate that palmitoleic acid possesses anti-inflammatory properties.[7][25]
- PPAR-alpha Activation: Many of the metabolic effects of palmitoleic acid are attributed to its activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a key regulator of lipid metabolism.[7]
- Antimicrobial Activity: Palmitoleic acid and its isomers can inhibit the growth of various pathogens, particularly Gram-positive bacteria, and can reduce the virulence of bacteria like *Pseudomonas aeruginosa* by targeting quorum sensing systems.[14][26]



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